2,2,3,3,4,4,5,5-Octafluoropentanal
Overview
Description
2,2,3,3,4,4,5,5-Octafluoropentanal is a chemical compound with the molecular formula C5H2F8O . It is also known by other names such as 5H-Octafluoropentanal, 5H-Perfluoropentanal, and 1H,5H-Octafluoropentanal . The molecular weight of this compound is 230.06 g/mol .
Molecular Structure Analysis
The InChI code for 2,2,3,3,4,4,5,5-Octafluoropentanal is1S/C5H2F8O/c6-2(7)4(10,11)5(12,13)3(8,9)1-14/h1-2H
. This indicates the structural formula of the compound. The compound has a total of 14 heavy atoms . Physical And Chemical Properties Analysis
The boiling point of 2,2,3,3,4,4,5,5-Octafluoropentanal is reported to be between 83-87°C . The compound has a computed XLogP3-AA value of 2.6 , which is a measure of its lipophilicity. It has a topological polar surface area of 17.1 Ų .Scientific Research Applications
Biodegradable Polyurethanes Synthesis
Su et al. (2017) explored the synthesis of novel biodegradable polyurethanes incorporating 2,2,3,3,4,4,5,5-octafluoro-N-(1,3-dihydroxy-2-methylpropan-2-yl) pentanamide (ODMP), derived from 2,2,3,3,4,4,5,5-octafluoropentanal. This compound showed potential in enhancing the molecular weight and chemical resistance of polyurethanes, indicating its utility in advanced material science (Su et al., 2017).
Organic Synthesis
Odinokov et al. (1995) demonstrated the utility of 2,2,3,3,4,4,5,5-octafluoropentanal in organic synthesis. It was used in the Horner—Emmons reaction to synthesize ethyl 2-methyl-6,6,7,7,8,8,9,9-octafluoro-2,4-nonadienoate, highlighting its role in creating complex organic compounds (Odinokov et al., 1995).
Chemical Thermodynamics
Zhang et al. (2016) focused on the thermodynamic properties of fluoro alcohols, including 2,2,3,3,4,4,5,5-octafluoro-1-pentanol. This research provides insights into the density, viscosity, and vapour-liquid equilibrium of such compounds, which are crucial for their applications in various industrial processes (Zhang et al., 2016).
Development of Anion Receptors
Anzenbacher et al. (2000) explored the creation of neutral anion receptors using compounds like 2,3-di(3‘,4‘-difluoropyrrol-2‘-yl)quinoxaline, derived from 2,2,3,3,4,4,5,5-octafluoropentanal. These receptors showed enhanced affinity for anions, which can be leveraged in environmental and analytical chemistry for anion detection and separation (Anzenbacher et al., 2000).
Corrosion Inhibition
Chafiq et al. (2020) studied the inhibition properties of spirocyclopropane derivatives in protecting mild steel in acidic solutions. The presence of fluorine atoms in these molecules, potentially derived from compounds like 2,2,3,3,4,4,5,5-octafluoropentanal, contributes to their effectiveness as corrosion inhibitors (Chafiq et al., 2020).
properties
IUPAC Name |
2,2,3,3,4,4,5,5-octafluoropentanal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2F8O/c6-2(7)4(10,11)5(12,13)3(8,9)1-14/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQFRALWVZATVGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)C(C(C(C(F)F)(F)F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2F8O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20337466 | |
Record name | 5H-Perfluoropentanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20337466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,3,3,4,4,5,5-Octafluoropentanal | |
CAS RN |
2648-47-7 | |
Record name | 5H-Perfluoropentanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20337466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5H-Perfluoropentanal | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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